Undec-7-enol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95008-95-0 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E)-undec-7-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h4-5,12H,2-3,6-11H2,1H3/b5-4+ |
InChI Key |
HSSDVVQQUVHRTR-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CCCCCCO |
Canonical SMILES |
CCCC=CCCCCCCO |
Origin of Product |
United States |
Synthetic Methodologies for Undec 7 Enol and Analogues
Stereoselective Synthesis of Unsaturated Alcohols
The synthesis of unsaturated alcohols such as Undec-7-enol requires precise control over the geometry of the double bond and the stereochemistry of the alcohol center. The following sections detail the methodologies developed to address these challenges.
Strategies for E/Z Isomer Control
The geometric configuration of the double bond in unsaturated alcohols is a critical determinant of their chemical and biological properties. jst.go.jp Control over E/Z isomerism is, therefore, a primary focus in their synthesis. Various strategies have been developed, often relying on the careful selection of reagents, catalysts, and reaction conditions to favor the formation of one isomer over the other.
One common approach involves elimination reactions where the stereochemical outcome is dictated by the reaction mechanism. For instance, the use of the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is prominent in promoting elimination reactions that can be stereocontrolled. jst.go.jpmdpi.com The choice of solvent and base can significantly influence the E/Z ratio of the product. Research into thiol–yne and thiol-ene reactions has shown that a cohesive mechanistic description for the catalyst's effect on stereoselectivity is still an area of active investigation. nih.gov However, empirical data demonstrates that concurrent optimization of both solvent and catalyst allows for the targeted synthesis of either E- or Z-isomers with high selectivity (>98%). nih.gov High dielectric solvents tend to increase reaction rates and favor Z-isomer products, while less-polar solvents are slower but favor the formation of the E-isomer. nih.gov
Another powerful technique for establishing a defined double bond geometry is the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction. To ensure high cis-selectivity (Z-isomer) in a Wittig olefination, strong, non-nucleophilic bases such as potassium bis(trimethylsilyl)amide are often employed at low temperatures. rsc.org Conversely, conditions for the standard Wittig reaction can be tuned to favor the E-isomer, although often with lower selectivity.
The following table summarizes how reaction conditions can be varied to control the stereochemical outcome in the synthesis of nitroalkenes, a principle applicable to the synthesis of other unsaturated systems. organic-chemistry.org
| Target Isomer | Aldehyde Type | Nitroalkane | Catalyst | Solvent | Temperature | Stereoselectivity |
| (E)-Nitroalkene | Aliphatic | Primary | Piperidine | Toluene | Reflux | High E-selectivity |
| (Z)-Nitroalkene | Aliphatic | Primary | Piperidine | Dichloromethane | Room Temp | High Z-selectivity |
This table illustrates the principle of solvent and temperature control on stereoselectivity in a one-pot synthesis of nitroalkenes, based on findings by Fioravanti et al. organic-chemistry.org
The Cahn-Ingold-Prelog (CIP) sequence rules are used to unambiguously assign the E/Z designation to isomers with multiple substituents. libretexts.org If the higher priority groups on each carbon of the double bond are on the same side, it is the Z-isomer (from the German zusammen, together); if they are on opposite sides, it is the E-isomer (from entgegen, opposite). libretexts.org
Chiral Alcohol Synthesis Approaches
Achieving enantioselectivity in the synthesis of alcohols like this compound involves creating a specific three-dimensional arrangement at the hydroxyl-bearing carbon. This is commonly achieved through asymmetric catalysis or by using chiral starting materials.
Asymmetric reduction of a precursor ketone, undec-7-en-one, is a direct approach. This can be accomplished using chiral reducing agents or, more efficiently, through catalytic asymmetric hydrogenation or transfer hydrogenation. These methods employ a chiral catalyst, often a transition metal complexed with a chiral ligand, to deliver hydrogen to one face of the carbonyl group preferentially, resulting in an excess of one alcohol enantiomer.
An alternative strategy involves building the molecule from a chiral pool, utilizing readily available, enantiomerically pure starting materials from nature. While effective, this approach can be limited by the availability of suitable precursors for the target molecule.
More advanced methods involve the enantiodivergent synthesis, where the same catalyst system can produce either enantiomer of a product by slightly modifying the reaction components. For example, in the copper-catalyzed synthesis of β,γ-unsaturated ketones, using the same chiral ligand, the absolute configuration of the product's stereocenter could be inverted between the Z- and E-isomers of the final product. nih.gov Such methodologies, while not directly producing an alcohol, create chiral ketone precursors that can be stereospecifically reduced to the desired chiral alcohol.
Total Synthesis Approaches to this compound Scaffolds
The total synthesis of a molecule like this compound, while seemingly simple, serves as a platform to demonstrate and refine synthetic methodologies that can be applied to more complex natural products. scripps.edu A total synthesis must strategically construct the carbon backbone and install the required functional groups with the correct stereochemistry.
A convergent synthesis approach is often favored. For this compound, this could involve preparing two smaller fragments that are then joined together. For example, a C7 fragment containing the future double bond and a C4 fragment could be coupled. A common coupling strategy for forming the double bond with defined stereochemistry is the Sonogashira coupling of a vinyl halide with a terminal alkyne, followed by stereoselective reduction of the resulting enyne. rsc.org
A hypothetical total synthesis of (Z)-undec-7-enol could proceed as follows:
Fragment 1 (C7 Alkyne): Starting from 1-heptyne, the carbon chain is built.
Fragment 2 (C4 Vinyl Halide): A four-carbon starting material is converted to a vinyl halide, for example, (E)-1-bromo-but-1-ene.
Coupling: A palladium-catalyzed Sonogashira coupling between the C7 alkyne and the C4 vinyl halide would form an enyne intermediate.
Stereoselective Reduction: The triple bond of the enyne is then selectively reduced to a Z-double bond. A Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is typically used for this transformation to yield the (Z)-alkene.
Final Functionalization: The terminal functional group is converted to a primary alcohol if not already present.
This modular approach allows for flexibility and the introduction of desired stereochemistry at key steps. The synthesis of complex natural products often involves the creation of such unsaturated alcohol scaffolds as key intermediates. researchgate.netacs.org
Green Chemistry Approaches in Unsaturated Alcohol Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally benign by preventing waste, maximizing atom economy, using safer solvents and reagents, and designing energy-efficient processes. royalsocietypublishing.org These principles are increasingly being applied to the synthesis of unsaturated alcohols.
Key green approaches include:
Catalysis: The use of catalysts is fundamental to green chemistry as it avoids the use of stoichiometric reagents, which generate large amounts of waste. core.ac.uk For instance, using catalytic amounts of DBU or other bases for elimination reactions is preferable to using a full equivalent. tandfonline.com
Safer Solvents: Traditional organic synthesis often uses volatile and toxic chlorinated solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or even solvent-free conditions. royalsocietypublishing.orgpnas.org Supercritical CO2 is another promising green solvent due to its non-flammable nature and low viscosity. pnas.org
Energy Efficiency: Microwave-assisted royalsocietypublishing.orgmdpi.com and ultrasound-assisted mdpi.comresearchgate.net synthesis can dramatically reduce reaction times from hours to minutes, thereby saving energy. These techniques are considered eco-friendly processes for enhancing reaction rates and yields. mdpi.com
Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as biomass, is a core goal of green chemistry. core.ac.uk
The following table summarizes some green chemistry techniques and their applications in organic synthesis.
| Green Chemistry Technique | Principle | Application in Unsaturated Alcohol Synthesis |
| Catalysis | Use of catalysts instead of stoichiometric reagents to reduce waste. pnas.org | Employing catalytic DBU for elimination steps or transition metal catalysts for coupling and hydrogenation reactions. tandfonline.com |
| Alternative Solvents | Replacing hazardous solvents with benign alternatives like water or ionic liquids, or using solvent-free conditions. royalsocietypublishing.org | Performing Wittig or elimination reactions in water or other non-hazardous solvents. |
| Microwave/Ultrasound | Using alternative energy sources to increase reaction rates and reduce energy consumption. mdpi.com | Accelerating coupling or elimination reactions to form the double bond. |
| High Atom Economy | Designing syntheses where most atoms of the reactants are incorporated into the product. core.ac.uk | Using addition reactions (e.g., hydroboration-oxidation) or rearrangements that minimize byproduct formation. |
Derivatization Reactions and Functional Group Transformations of Undec 7 Enol
Halogenation and Dehydrohalogenation Pathways
The dual functionality of undec-7-enol allows for halogenation at either the alcohol or the alkene. Subsequent elimination reactions can then be used to generate new unsaturated systems.
Halogenation:
Substitution of the Hydroxyl Group: The primary alcohol can be converted into an alkyl halide, a more versatile leaving group for nucleophilic substitution or elimination reactions. This transformation can be achieved without affecting the double bond using specific reagents. For converting the alcohol to an alkyl bromide (e.g., 1-bromo-undec-7-ene), the Appel reaction conditions, using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), are highly effective and proceed under mild, neutral conditions. Similarly, thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine (B92270) can be used to synthesize the corresponding alkyl chloride (1-chloro-undec-7-ene).
Addition to the Alkene: The double bond can undergo electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂). This reaction typically proceeds rapidly at low temperatures to yield a vicinal dihalide, such as 7,8-dibromoundecan-1-ol. To avoid harsh reagents, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine.
Dehydrohalogenation: Following halogenation, dehydrohalogenation (elimination of HX) can be induced by a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU).
If starting from 1-bromo-undec-7-ene, elimination of HBr would generate undeca-1,7-diene.
If starting from 7,8-dibromoundecan-1-ol, a double dehydrohalogenation can be performed. Depending on the conditions, this can lead to the formation of an alkyne (undec-7-yn-1-ol) or a conjugated diene system if isomerization occurs.
The table below outlines these transformation pathways.
| Reaction Type | Starting Material | Reagent(s) | Product | Notes |
|---|---|---|---|---|
| OH Substitution | This compound | PPh₃, CBr₄ | 1-Bromo-undec-7-ene | Appel reaction; mild conditions. |
| OH Substitution | This compound | SOCl₂, Pyridine | 1-Chloro-undec-7-ene | Forms HCl in situ, base neutralizes acid. |
| Alkene Addition | This compound | Br₂ in CCl₄ | 7,8-Dibromoundecan-1-ol | Rapid reaction at low temperature. |
| Dehydrohalogenation | 1-Bromo-undec-7-ene | Potassium tert-butoxide (t-BuOK) | Undeca-1,7-diene | E2 elimination reaction. |
Ether and Ester Formation
The nucleophilic character of the hydroxyl group in this compound makes it an excellent substrate for the formation of ethers and esters, which are important derivatives in materials science and pheromone chemistry.
Ether Formation: Ethers are typically synthesized from this compound via the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium undec-7-en-1-oxide. This highly nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the ether. For example, reaction with methyl iodide produces 1-methoxyundec-7-ene. The reaction is efficient for primary alkyl halides but can be complicated by elimination reactions if secondary or tertiary halides are used.
Ester Formation: Esterification is one of the most common derivatizations of this compound. The resulting esters, particularly the acetate (B1210297), are often biologically active as insect pheromones.
Fischer Esterification: This equilibrium-controlled process involves reacting this compound with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst (e.g., H₂SO₄). To drive the reaction to completion, water is typically removed as it is formed.
Acylation with Acyl Halides or Anhydrides: A more efficient and irreversible method involves reacting this compound with a more reactive acylating agent. For instance, undec-7-enyl acetate can be synthesized in high yield by treating this compound with acetyl chloride or acetic anhydride. These reactions are often performed in the presence of a base like pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (HCl or acetic acid). This method is widely used in the synthesis of pheromone components due to its high efficiency and mild conditions.
| Reaction Type | Reagents | Product Example | Typical Yield | Key Features |
|---|---|---|---|---|
| Williamson Ether Synthesis | 1. NaH; 2. CH₃I | 1-Methoxyundec-7-ene | >90% | Irreversible, high-yielding for primary halides. |
| Fischer Esterification | CH₃COOH, H₂SO₄ (cat.) | Undec-7-enyl acetate | 60-70% | Reversible; requires water removal. |
| Acylation (Anhydride) | Acetic Anhydride, Pyridine | Undec-7-enyl acetate | >95% | Irreversible, high-yielding, common in pheromone synthesis. |
| Acylation (Acyl Chloride) | Acetyl Chloride, Triethylamine | Undec-7-enyl acetate | >95% | Fast and irreversible; requires base scavenger. |
Cyclization and Annulation Reactions Involving Unsaturated Alcohol Moieties
The presence of both an alcohol and an alkene within the same carbon chain allows this compound to participate in intramolecular cyclization reactions to form heterocyclic compounds. The feasibility and outcome of these reactions are highly dependent on the reaction conditions and the catalyst employed.
The direct acid-catalyzed intramolecular addition of the hydroxyl group to the double bond (hydroalkoxylation) is challenging for this compound. According to Baldwin's rules for ring closure, the attack of the oxygen atom at C-1 onto the double bond at C-7 or C-8 would lead to an 8-membered (8-endo-trig) or 9-membered (9-exo-trig) ring, respectively. The formation of such medium-sized rings is often kinetically and thermodynamically disfavored compared to the formation of 5- or 6-membered rings.
To overcome this barrier, transition-metal catalysis is often employed.
Palladium-Catalyzed Cyclization: Palladium(II) catalysts can activate the double bond towards nucleophilic attack by the hydroxyl group. Reactions like the Wacker-type cyclization can facilitate the formation of cyclic ethers. For a substrate like this compound, this could potentially lead to the formation of a substituted oxocane (B8688111) (8-membered ring), although yields may be modest without specific directing groups or optimized ligand systems.
Phosphine-Catalyzed Cyclization: Recent research has explored the use of phosphine (B1218219) catalysts for the intramolecular hydroalkoxylation of ω-alkenols. For instance, studies on the cyclization of undec-10-enol, a constitutional isomer of this compound, show efficient formation of a 6-membered tetrahydropyran (B127337) ring. This highlights the principle of the reaction but also underscores the challenge for the 7-ene isomer, as the formation of an 8-membered ring is significantly more difficult.
Radical Cyclization: Intramolecular radical cyclizations offer another pathway. This could involve generating a carbon-centered radical adjacent to the oxygen (e.g., via a Barton-McCombie reaction intermediate) which then adds to the C=C bond. However, controlling the regioselectivity of such additions for medium-ring formation remains a synthetic challenge.
While direct, high-yielding cyclization of this compound is not a trivial transformation, it represents an area of synthetic interest for accessing complex medium-ring ether skeletons.
| Reaction Type | Catalyst/Reagent Class | Potential Product | Synthetic Challenge |
|---|---|---|---|
| Acid-Catalyzed Hydroalkoxylation | Strong Acid (e.g., H₂SO₄) | Substituted Oxocane (8-ring) | Kinetically and thermodynamically disfavored. |
| Palladium-Catalyzed Cyclization | PdCl₂(CH₃CN)₂, O₂ | Substituted Oxocane (8-ring) | Moderate to low yields for medium-sized rings. |
| Phosphine-Catalyzed Cyclization | Organophosphine Catalysts | Substituted Oxocane (8-ring) | Less efficient than for 5- or 6-membered ring formation. |
| Radical Cyclization | Radical Initiator (e.g., AIBN) | Cycloheptylmethanol derivative | Control of regioselectivity and competing pathways. |
Advanced Analytical Methodologies for Detection and Characterization of Undec 7 Enol
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Alcohol Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile compounds like Undec-7-enol. nih.gov It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. researchgate.net This combination allows for the effective separation of individual components from a mixture, followed by their conclusive identification based on their unique mass fragmentation patterns. brjac.com.br In the context of this compound, GC-MS is crucial for resolving it from other structurally similar alcohols and for determining its presence in various matrices.
The successful analysis of this compound, particularly the differentiation of its cis and trans isomers, hinges on the careful development and optimization of the GC-MS method. Key parameters must be fine-tuned to achieve efficient separation and reliable identification. srce.hr
Column Selection : The choice of the GC column's stationary phase is critical. For separating isomers of unsaturated alcohols, a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., DB-Wax) or cyanopropyl, is often preferred. mdpi.comresearchgate.net These phases interact differently with the isomers based on subtle differences in polarity and geometry, enabling their separation.
Temperature Programming : A programmed temperature ramp is essential for good chromatographic resolution. nih.gov The method typically starts at a lower initial oven temperature to allow for the elution of very volatile compounds, followed by a gradual increase in temperature to elute compounds with higher boiling points like this compound. srce.hr An optimized temperature program ensures sharp peaks and baseline separation of isomers. For example, a program might start at 50 °C, ramp to 160 °C, and then increase more rapidly to a final temperature to clean the column. mdpi.com
Injector and Carrier Gas : The sample is introduced into the GC column via an injector, which vaporizes it. brjac.com.br A splitless or split injection mode can be used depending on the concentration of the analyte. Helium or hydrogen is typically used as the carrier gas, and its flow rate must be optimized to ensure maximum separation efficiency. mdpi.com
The following table outlines a hypothetical set of optimized GC parameters for the analysis of this compound isomers.
| Parameter | Setting | Purpose |
| GC Column | DB-Wax or CP-7421 (cyanopropyl basis) | Polar stationary phase to facilitate isomer separation. mdpi.comresearchgate.net |
| Injector Type | Split/Splitless | Allows for analysis of varying sample concentrations. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. mdpi.com |
| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. |
| Flow Rate | 1.2 mL/min (constant flow) | Optimized for separation efficiency and analysis time. mdpi.com |
| Oven Program | Initial 50°C (2 min hold), ramp 10°C/min to 220°C (10 min hold) | Provides separation of volatile components and ensures elution of this compound. nih.gov |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. srce.hr |
This table is interactive. Users can sort the columns to view the parameters.
Qualitative Analysis: The primary goal of qualitative analysis is the confirmation of the identity of this compound. This is achieved by the mass spectrometer, which fragments the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.com The resulting mass spectrum is a unique "fingerprint" of the molecule. The identification of this compound is confirmed by comparing its experimentally obtained mass spectrum with reference spectra in established databases, such as the NIST library. nih.govmdpi.com The reliability of identification is greatly increased when retention indices are also used in conjunction with mass spectral matching. nih.gov
Quantitative Analysis: This involves determining the exact amount of this compound in a sample. A common approach is the use of an internal standard—a known amount of a different compound added to the sample before analysis. The ratio of the peak area of this compound to the peak area of the internal standard is then used for quantification. researchgate.net To ensure accuracy, a calibration curve is typically generated by analyzing a series of standards containing known concentrations of this compound. srce.hr The method's validity is established by assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For high sensitivity, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only a few specific fragment ions characteristic of the target analyte, significantly improving the signal-to-noise ratio. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. digitaloceanspaces.com It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. uobasrah.edu.iq For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming its constitution and the specific geometry of its double bond.
The structure of this compound can be elucidated by analyzing key features in its NMR spectra:
¹H NMR Spectrum : This spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
The proton of the hydroxyl group (-OH) would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
The olefinic protons (-CH=CH-) would resonate in the downfield region (typically δ 5.0-6.5 ppm). The coupling constant (J-value) between these protons is diagnostic of the double bond's stereochemistry: a larger J-value (typically 12-18 Hz) indicates a trans configuration, while a smaller J-value (6-12 Hz) indicates a cis configuration.
Protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear in the δ 3.5-4.5 ppm range.
The remaining aliphatic protons (-CH₂- and -CH₃) would resonate in the upfield region (δ 0.8-2.2 ppm).
¹³C NMR Spectrum : This spectrum reveals the number of unique carbon atoms in the molecule.
The carbons of the double bond (C=C) would appear in the δ 120-140 ppm region.
The carbon atom bonded to the hydroxyl group (C-OH) would resonate around δ 60-70 ppm.
The other aliphatic carbons would be found in the upfield region of the spectrum.
NMR is also crucial for studying derivatives of this compound and phenomena like keto-enol tautomerism in related compounds, although this is less relevant for the simple alcohol itself. digitaloceanspaces.comyoutube.com The equilibrium between keto and enol forms can be directly observed and quantified by integrating the distinct signals for each tautomer in the ¹H NMR spectrum. thermofisher.com
The following table summarizes the expected NMR data for a potential this compound structure.
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Information |
| -CH₃ | ~0.9 | ~14 | Terminal methyl group |
| Aliphatic -CH₂- | 1.2 - 2.2 | 20 - 40 | Alkyl chain backbone |
| -CH₂OH | ~3.6 | ~62 | Carbon attached to hydroxyl group |
| -CH=CH- | ~5.4 | ~125-135 | Olefinic carbons/protons |
| -OH | Variable (1-5) | - | Hydroxyl group proton |
This table is interactive. Users can sort the columns for easier comparison of data.
Infrared (IR) Spectroscopy and Vibrational Analysis of this compound
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. uobasrah.edu.iq It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. wiley.com The resulting IR spectrum provides a unique fingerprint of the molecule, revealing the presence of key structural features. wiley.com
For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to its two main functional groups: the hydroxyl group (-OH) and the carbon-carbon double bond (C=C).
O-H Stretch : A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the hydroxyl group. The broadening is due to intermolecular hydrogen bonding between the alcohol molecules.
C-H Stretches : Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of C-H bonds in the aliphatic parts of the molecule. The C-H stretching of the alkene (=C-H) would appear at a slightly higher frequency, typically above 3000 cm⁻¹.
C=C Stretch : A medium-to-weak absorption band around 1640-1680 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond. The intensity of this peak can be weak for symmetrically substituted alkenes.
C-O Stretch : A strong absorption in the fingerprint region, between 1050-1260 cm⁻¹, is characteristic of the C-O single bond stretching vibration in the alcohol.
Vibrational analysis, often aided by computational calculations, can assign the observed experimental frequencies to specific molecular motions (stretching, bending, etc.). ubc.caresearchgate.net This detailed analysis confirms the molecular structure and can provide insights into conformational isomers. ubc.ca
| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Intensity |
| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp²) | Alkene (=C-H) | 3010 - 3095 | Medium |
| C-H Stretch (sp³) | Alkane (-C-H) | 2850 - 2960 | Strong |
| C=C Stretch | Alkene (-C=C-) | 1640 - 1680 | Weak to Medium |
| C-O Stretch | Alcohol (C-OH) | 1050 - 1260 | Strong |
This table is interactive and can be sorted by any column.
Spectrophotometric Techniques for Characterization of Unsaturated Alcohols
Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a technique that measures the absorption of light by a compound. uobabylon.edu.iq It provides information about electronic transitions within a molecule, which is especially useful for compounds containing chromophores, such as conjugated π-systems. masterorganicchemistry.com
For an isolated, non-conjugated unsaturated alcohol like this compound, the primary electronic transition is the π → π* transition of the carbon-carbon double bond. uobabylon.edu.iq This transition requires high energy and thus absorbs light in the deep UV region, typically at a wavelength (λmax) below 200 nm. masterorganicchemistry.com This makes direct detection in standard UV-Vis spectrophotometers (which usually operate from 200-800 nm) challenging. uobabylon.edu.iq
However, spectrophotometric methods can be adapted for the analysis of such compounds, often through derivatization. tandfonline.com This involves reacting the alcohol or the double bond with a reagent to produce a new compound with a strong chromophore that absorbs in the more accessible UV or visible range. tandfonline.com For instance, alcohols can be reacted with specific derivatizing agents to form colored derivatives that can be quantified by measuring their absorbance. tandfonline.com Similarly, methods exist for assaying unsaturated fatty acids and alcohols in concentrated sulfuric acid, which induces a chromogenic reaction. nih.gov
While direct UV-Vis analysis of this compound is limited, the technique is highly valuable for studying its derivatives or in specific reaction monitoring where a chromophore is introduced or altered. The absence of significant absorption above 200 nm can also serve as an indicator of the compound's purity, confirming the lack of conjugated impurities.
Biosynthetic Pathways and Metabolic Fates of Undec 7 Enol Analogues
Precursor Identification and Enzymatic Transformations
The biosynthesis of unsaturated alcohols like undec-7-enol begins with primary metabolites from the universal fatty acid synthase (FAS) pathway. nih.gov This core pathway builds saturated fatty acyl-acyl carrier proteins (acyl-ACPs) or fatty acyl-Coenzyme A (acyl-CoAs) from acetyl-CoA and malonyl-CoA precursors. nih.gov The specific chain length of the fatty acid is determined by the fatty acid synthase complex and associated elongase enzymes. frontiersin.org
Once the saturated fatty acid precursor of the correct length (e.g., a C11 chain for this compound) is formed, a series of enzymatic transformations occur to introduce unsaturation and the terminal alcohol group.
Desaturation: The introduction of a double bond into the fatty acid chain is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. These enzymes typically introduce a double bond at a specific position and with a specific stereochemistry (often Z). For instance, to produce an this compound precursor, a desaturase would act on a saturated C11 acyl-CoA to create a double bond at the 7th carbon position.
Reduction: The terminal carboxyl group of the unsaturated fatty acid (as an acyl-CoA thioester) is reduced to an alcohol. This critical step is catalyzed by fatty acyl-CoA reductases (FARs). frontiersin.orgnih.gov These enzymes utilize reducing equivalents, typically from NADPH, to perform a two-step reduction, first to an aldehyde intermediate and then to the final primary alcohol. nih.gov The substrate specificity of the FAR enzyme is a key determinant of the final alcohol product's chain length. frontiersin.orgoup.com
In some metabolic pathways, the unsaturated fatty acid may be released as a free fatty acid by a thioesterase before being re-activated to a CoA thioester for subsequent reduction. researchgate.net Alternatively, in engineered systems, carboxylic acid reductases (CAR) can directly reduce free fatty acids to alcohols. nih.gov
Table 1: Key Enzymes in Unsaturated Alcohol Biosynthesis
| Enzyme Class | Function | Precursor | Product |
|---|---|---|---|
| Fatty Acid Synthase (FAS) | Builds saturated fatty acid chains | Acetyl-CoA, Malonyl-CoA | Saturated Acyl-CoA |
| Fatty Acyl-CoA Desaturase | Introduces double bond at a specific position | Saturated Acyl-CoA | Unsaturated Acyl-CoA |
Stereochemical Control in Biosynthesis
The stereochemistry of unsaturated alcohols, referring to the configuration of substituents around the double bond (E or Z) and any chiral centers, is precisely controlled by the enzymes involved in their biosynthesis. This enzymatic control ensures the production of a single, biologically active stereoisomer.
The geometry of the double bond is determined by the fatty acyl-CoA desaturase enzyme. Most desaturases found in insects for pheromone biosynthesis introduce a double bond with a Z (cis) configuration. The enzyme's active site specifically positions the substrate fatty acid chain to facilitate the removal of hydrogen atoms, leading to the formation of the cis double bond.
If the final product has an E (trans) configuration, it may be produced through the action of an isomerase on the initial Z product or by a different type of desaturase that directly produces the E isomer.
Furthermore, if the alcohol contains additional chiral centers, their stereochemistry is also dictated by the high specificity of the biosynthetic enzymes. During the reduction of a carbonyl group to a hydroxyl group, for example, reductases deliver a hydride ion to a specific face of the carbonyl, resulting in a specific stereoisomer (R or S). youtube.com This principle of enzymatic stereocontrol is fundamental in organic chemistry and biochemistry, ensuring that molecules fit precisely into their target receptors or participate correctly in subsequent metabolic reactions. youtube.comyoutube.com
Genetic Basis of Biosynthetic Enzyme Expression
The production of this compound and its analogues is dependent on the coordinated expression of genes encoding the necessary biosynthetic enzymes. The core genetic machinery includes genes for the fatty acid synthesis (FAS) complex. In eukaryotes like yeast, the FAS complex is encoded by a small number of large, multifunctional genes (e.g., FAS1 and FAS2), while in prokaryotes like E. coli, it consists of multiple individual enzymes encoded by a suite of fab genes. nih.gov
The key genes for generating the diversity of unsaturated alcohols are those encoding the modifying enzymes:
Desaturase Genes: These genes code for the fatty acyl-CoA desaturases that introduce double bonds. The specific desaturase gene expressed determines the position and stereochemistry of the unsaturation. Different organisms possess a variety of desaturase genes, allowing for the production of a wide array of unsaturated compounds. nih.gov
Reductase Genes: Genes encoding fatty acyl-CoA reductases (FARs) are crucial for the final conversion to an alcohol. frontiersin.org The expression of a particular FAR gene, whose protein product has a preference for a specific chain-length acyl-CoA, is a critical control point in determining the final alcohol produced. oup.com For example, studies on insect pheromone biosynthesis have identified numerous pheromone-gland-specific FAR genes. nih.gov
The expression of these genes is often tightly regulated, occurring only in specific tissues (like an insect's pheromone gland or a plant's epidermis) and at particular developmental stages. frontiersin.orgmdpi.com This regulation allows the organism to control the timing and quantity of unsaturated alcohol production.
Comparative Biosynthesis Across Different Organisms
While the fundamental pathway of fatty acid synthesis followed by modification is conserved, the specific enzymes and resulting products vary significantly across different organisms.
Insects: Many insects utilize unsaturated alcohols as sex or aggregation pheromones. The biosynthesis occurs in specialized pheromone glands. Insects have evolved a remarkable diversity of desaturases and FARs to produce species-specific pheromone blends. nih.govresearchgate.net For example, engineering yeast with desaturase and reductase genes from different moth species has enabled the production of various C10 to C16 unsaturated alcohols used as pheromones. oup.com
Plants: In plants, long-chain and very-long-chain primary alcohols are major components of cuticular waxes, which protect the plant from environmental stress. frontiersin.org The biosynthesis of these alcohols occurs in the epidermal cells. Plants possess families of genes encoding FARs with different substrate specificities to generate the mixture of alcohols found in their surface waxes. For example, in the grass Aegilops tauschii, multiple FAR genes have been identified that are responsible for producing primary alcohols with chain lengths from C18 to C32. frontiersin.org
Microbes: While less common as natural products, microbes like yeast (Saccharomyces cerevisiae) and bacteria (E. coli) have become important platforms for the biotechnological production of unsaturated alcohols. nih.gov These organisms can be genetically engineered with genes from insects or plants to function as cell factories. nih.govoup.com For instance, the entire biosynthetic pathway, from fatty acid synthesis to desaturation and reduction, has been reconstituted in yeast to produce specific insect pheromone components. oup.com This highlights both the modularity of the biosynthetic pathway and the functional compatibility of its enzymes across different kingdoms of life.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| Malonyl-CoA |
Theoretical and Computational Chemistry Studies of Undec 7 Enol
Quantum Chemical Calculations (e.g., Density Functional Theory, Electronic Structure Theory)
Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. Methods like Density Functional Theory (DFT) are workhorses in this field, balancing computational cost with accuracy. rsdjournal.orgnih.gov
Molecular Conformation and Isomer Stability Analysis
This subsection would focus on the three-dimensional structure of Undec-7-enol. The key analyses would include:
Conformational Analysis: Identifying the most stable spatial arrangements of the atoms (conformers) by rotating the single bonds in the undecyl chain. The relative energies of these conformers would be calculated to determine the most probable shapes of the molecule at a given temperature.
Isomer Stability: this compound can exist as two different geometric isomers due to the double bond at the 7th position: (Z)-undec-7-enol (cis) and (E)-undec-7-enol (trans). Quantum chemical calculations would determine the total electronic energy of each isomer, allowing for a precise prediction of which is more thermodynamically stable. Generally, for acyclic alkenes, the trans isomer is lower in energy due to reduced steric hindrance.
Table 7.1.1: Hypothetical Relative Stability of this compound Isomers
| Isomer | Method | Relative Energy (kcal/mol) | Note |
|---|---|---|---|
| (E)-undec-7-enol | DFT (B3LYP/6-31G*) | 0.00 | Reference isomer |
This table is illustrative. No published computational data for this compound was found.
Spectroscopic Property Prediction
Computational methods can predict various types of spectra, which is invaluable for identifying and characterizing molecules.
IR Spectroscopy: Calculations would predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds (e.g., O-H stretch, C=C stretch). These predicted frequencies help in the interpretation of experimental infrared spectra. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms in the molecule. nih.gov This involves calculating the magnetic shielding around each nucleus. The predicted spectrum serves as a powerful tool to confirm the structure and assign signals in experimental NMR data.
Table 7.1.2: Hypothetical Predicted Spectroscopic Data for (E)-Undec-7-enol
| Property | Predicted Value | Corresponding Functional Group |
|---|---|---|
| IR Freq. (cm⁻¹) | ~3300-3400 | O-H stretch |
| IR Freq. (cm⁻¹) | ~1660-1670 | C=C stretch (trans) |
| ¹H NMR Shift (ppm) | ~5.4 | Olefinic Protons (-CH=CH-) |
This table contains typical values for the functional groups present and is for illustrative purposes only. Specific calculated data for this compound is not available.
Reaction Mechanism Elucidation via Computational Modeling
This area of study investigates how this compound participates in chemical reactions, mapping out the energetic landscape from reactants to products.
Transition State Analysis for this compound Transformations
For any chemical transformation, such as the oxidation of the alcohol group or addition reactions at the double bond, computational models can locate the high-energy transition state structure.
Activation Energy: By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) of the reaction can be determined. A lower activation energy implies a faster reaction rate.
Reaction Pathways: This analysis would clarify whether a reaction proceeds in a single step or through multiple steps involving intermediate structures.
Reaction Dynamics and Kinetics Simulations
While transition state theory provides a static picture, reaction dynamics simulations model the actual atomic motions during a chemical reaction.
Trajectory Analysis: These simulations follow the trajectory of atoms over time, providing a molecular "movie" of the reaction. This can reveal non-intuitive reaction pathways or dynamic effects not captured by static models.
Rate Constant Prediction: By combining energetic data with statistical mechanics, the rate constants for reactions involving this compound could be predicted at different temperatures.
Molecular Dynamics Simulations of this compound in Biological and Chemical Environments
Molecular Dynamics (MD) simulations use classical mechanics to model the physical movement of atoms and molecules over time. This approach is ideal for studying large systems, such as a solute molecule in a solvent or interacting with a biological membrane. nih.govaps.org
Solvation Effects: MD simulations could model how this compound interacts with water or organic solvents. This would reveal information about hydrogen bonding between the alcohol group and solvent molecules and how the nonpolar alkyl chain is accommodated.
Interaction with Membranes: Given its amphiphilic nature (a polar alcohol head and a nonpolar hydrocarbon tail), this compound would likely interact with lipid bilayers, the primary components of cell membranes. MD simulations could predict its orientation and position within a membrane, and how it might affect membrane properties like fluidity and permeability. This is particularly relevant for understanding the biological activity of long-chain alcohols.
Machine Learning Applications in Predicting this compound Reactivity and Bioactivity
The intersection of computational chemistry and artificial intelligence has paved the way for the application of machine learning (ML) in predicting the chemical behavior and biological effects of molecules like this compound. These predictive models are instrumental in accelerating research and development, offering insights into a compound's properties without the need for extensive laboratory experiments. By leveraging algorithms to learn from existing chemical data, researchers can forecast the reactivity and bioactivity of novel or less-studied compounds.
In the context of this compound, machine learning models can be trained on large datasets of compounds with known reactivity and bioactivity profiles. These datasets typically include a wide array of molecules, from which the models learn to associate specific structural features with certain outcomes. For instance, the presence of the hydroxyl group and the carbon-carbon double bond in this compound are critical features that an ML model would use to predict its behavior.
The general workflow for applying machine learning to predict the properties of this compound involves several key steps. Initially, a comprehensive dataset of molecules with experimentally determined reactivity (e.g., reaction rates, susceptibility to oxidation) and bioactivity (e.g., olfactory responses, skin sensitization) is compiled. For each molecule in this dataset, a set of numerical representations, known as molecular descriptors, is calculated. These descriptors can range from simple constitutional indices to complex 3D properties. The dataset, comprising the molecular descriptors and the corresponding experimental data, is then used to train and validate an ML model. Once validated, this model can be used to predict the reactivity and bioactivity of this compound based on its own calculated molecular descriptors.
Predicting Chemical Reactivity
Machine learning models can be employed to predict various aspects of this compound's chemical reactivity. This includes forecasting its susceptibility to common reactions experienced by unsaturated alcohols, such as oxidation, esterification, and addition reactions across the double bond. Quantitative Structure-Reactivity Relationship (QSRR) models are a specific application of machine learning that aim to find a mathematical relationship between the structural properties of a molecule and its chemical reactivity.
For this compound, a QSRR model could be developed to predict its rate of reaction with specific oxidizing agents or its stability under various conditions. The inputs for such a model would be a curated set of molecular descriptors for this compound and structurally similar compounds.
Table 1: Hypothetical Molecular Descriptors for a QSRR Model of Unsaturated Alcohols
| Compound Name | Molecular Weight ( g/mol ) | LogP | Number of Rotatable Bonds | Topological Polar Surface Area (Ų) |
| Hex-3-en-1-ol | 100.16 | 1.6 | 3 | 20.23 |
| Hept-4-en-1-ol | 114.19 | 2.1 | 4 | 20.23 |
| Oct-5-en-1-ol | 128.21 | 2.6 | 5 | 20.23 |
| This compound | 170.29 | 4.2 | 8 | 20.23 |
| Dodec-8-en-1-ol | 184.32 | 4.7 | 9 | 20.23 |
Using a dataset like the one hypothetically illustrated above, a machine learning model, such as a Random Forest or Gradient Boosting algorithm, could be trained. The output of such a model might be a predicted reactivity score, as shown in the hypothetical table below.
Table 2: Illustrative Machine Learning Model Predictions for Reactivity of this compound
| Compound Name | Predicted Oxidation Rate (relative units) | Model Confidence |
| Hex-3-en-1-ol | 0.85 | 0.92 |
| Hept-4-en-1-ol | 0.78 | 0.91 |
| Oct-5-en-1-ol | 0.72 | 0.89 |
| This compound | 0.65 | 0.88 |
| Dodec-8-en-1-ol | 0.61 | 0.87 |
These predictions could guide synthetic chemists in designing experiments and anticipating the outcomes of reactions involving this compound.
Predicting Bioactivity
In the realm of bioactivity, machine learning models are particularly valuable for predicting the sensory and physiological effects of fragrance molecules like this compound. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, linking molecular descriptors to biological activities. For this compound, QSAR models could predict its odor profile, its binding affinity to olfactory receptors, or its potential to cause skin sensitization.
The development of a QSAR model for the bioactivity of this compound would follow a similar process to that of a QSRR model. A dataset of compounds with known bioactivities would be used to train a model to recognize the structural features that govern these activities.
Table 3: Hypothetical Bioactivity Data for a QSAR Model of Fragrance Alcohols
| Compound Name | Odor Profile | Olfactory Receptor Binding Affinity (nM) | Skin Sensitization Potential (LLNA EC3 %) |
| Linalool | Floral, Woody | 150 | > 20 (Weak) |
| Geraniol | Rosy, Floral | 120 | 15.2 (Moderate) |
| Citronellol | Rosy, Citrus | 180 | > 20 (Weak) |
| This compound | (Predicted) | (Predicted) | (Predicted) |
| Farnesol | Floral, Green | 95 | 8.5 (Strong) |
Based on such data, a trained machine learning model could then predict the bioactivity of this compound. The following table provides a hypothetical example of such predictions.
Table 4: Illustrative Machine Learning Model Predictions for Bioactivity of this compound
| Predicted Property | Predicted Value | Model Accuracy |
| Primary Odor Character | Waxy, Green | 85% |
| Olfactory Receptor OR1A1 Binding | Moderate Affinity | 82% |
| Skin Sensitization | Weak to Moderate | 78% |
Such predictive models offer a powerful tool for the initial screening of new fragrance ingredients, allowing for the prioritization of compounds with desirable sensory properties and favorable safety profiles. While these examples are illustrative, they highlight the potential of machine learning to significantly advance the study of chemical compounds like this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Undec-7-enol, and how can reaction conditions be optimized for improved yield and selectivity?
- Methodological Guidance : Begin with literature reviews to identify common synthesis pathways (e.g., acid-catalyzed hydration of undec-7-ene or enzymatic reduction of related ketones). Optimize parameters (temperature, catalyst loading, solvent polarity) systematically using design-of-experiment (DoE) frameworks. Validate purity at each step via GC-MS or HPLC, and compare yields against published benchmarks .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and functional groups, and how should discrepancies in spectral data be resolved?
- Methodological Guidance : Combine complementary techniques: H/C NMR for carbon backbone analysis, FT-IR for hydroxyl group identification, and high-resolution mass spectrometry (HRMS) for molecular confirmation. If data conflicts, verify sample purity (e.g., via TLC), replicate measurements, and cross-reference with computational simulations (e.g., DFT for predicted NMR shifts) .
Q. How can researchers ensure the reproducibility of this compound’s physicochemical properties (e.g., solubility, boiling point) across experimental setups?
- Methodological Guidance : Standardize protocols using IUPAC guidelines for property measurements. For example, use calibrated differential scanning calorimetry (DSC) for melting points and controlled solvent systems for solubility studies. Report environmental conditions (humidity, pressure) and validate results against peer-reviewed datasets .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanistic role of this compound in catalytic reactions, particularly when intermediates are transient or undetectable?
- Methodological Guidance : Employ kinetic isotope effects (KIE) or in-situ spectroscopic monitoring (e.g., Raman or UV-Vis) to track reaction pathways. Use trapping agents to stabilize intermediates and computational modeling (MD or DFT) to predict transition states. Compare results with analogous compounds to identify structure-activity relationships .
Q. How should researchers address contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
- Methodological Guidance : Conduct a meta-analysis of existing studies to identify methodological outliers (e.g., calorimetry vs. computational estimates). Replicate experiments under controlled conditions, ensuring calibration of instruments and purity of reagents. Use error propagation analysis to quantify uncertainties and publish detailed methodological appendices for transparency .
Q. What computational approaches are most effective in predicting this compound’s reactivity under non-standard conditions (e.g., high pressure or enzymatic environments)?
- Methodological Guidance : Combine molecular dynamics (MD) simulations for solvent interactions with quantum mechanical (QM) methods for electronic structure analysis. Validate models against experimental kinetic data and adjust force fields to account for enzyme-substrate docking scenarios. Collaborate with interdisciplinary teams to integrate biochemical assay data .
Methodological Best Practices
- Data Presentation : Use tables to compare synthetic yields (e.g., Table 1: Catalyst Types vs. Yield%) and figures to illustrate spectral peaks or reaction mechanisms. Ensure raw data is archived in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Contradiction Resolution : Apply Bland-Altman plots or Grubbs’ test to statistically identify outliers in conflicting datasets. Reconcile discrepancies through collaborative replication studies .
- Ethical Reporting : Disclose all conflicts of interest and negative results. Cite prior work comprehensively to avoid redundancy and ensure theoretical frameworks are explicitly defined .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
